molecular formula C9H9BrN2O B6255447 2-(4-bromophenyl)pyrazolidin-3-one CAS No. 1471999-74-2

2-(4-bromophenyl)pyrazolidin-3-one

Cat. No.: B6255447
CAS No.: 1471999-74-2
M. Wt: 241.08 g/mol
InChI Key: XDEWYBMUFSUFQR-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)pyrazolidin-3-one is a heterocyclic compound with the molecular formula C₉H₉BrN₂O (MW: 241.09 g/mol) . Its structure comprises a pyrazolidin-3-one core (a five-membered saturated ring containing two adjacent nitrogen atoms and a ketone group) substituted at the 2-position with a 4-bromophenyl moiety. The SMILES notation C1CNN(C1=O)C2=CC=C(C=C2)Br and InChIKey XDEWYBMUFSUFQR-UHFFFAOYSA-N confirm its stereoelectronic configuration .

The compound is synthesized via cyclization of 1,2-bis(4-bromophenyl)hydrazine derivatives under basic conditions, yielding a light yellow solid with moderate to high efficiency (e.g., 75% yield in method A) .

Pyrazolidin-3-ones are pharmacologically significant, demonstrating antibacterial, anti-inflammatory, and enzyme-inhibitory activities .

Properties

CAS No.

1471999-74-2

Molecular Formula

C9H9BrN2O

Molecular Weight

241.08 g/mol

IUPAC Name

2-(4-bromophenyl)pyrazolidin-3-one

InChI

InChI=1S/C9H9BrN2O/c10-7-1-3-8(4-2-7)12-9(13)5-6-11-12/h1-4,11H,5-6H2

InChI Key

XDEWYBMUFSUFQR-UHFFFAOYSA-N

Canonical SMILES

C1CNN(C1=O)C2=CC=C(C=C2)Br

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

This method employs 4-bromophenylhydrazine hydrochloride (available commercially) and ethyl acrylate. The reaction proceeds via nucleophilic attack of the hydrazine on the α,β-unsaturated ester, followed by lactamization:

4-BrC6H4NHNH2+CH2=CHCOOEtThis compound+EtOH\text{4-BrC}6\text{H}4\text{NHNH}2 + \text{CH}2=\text{CHCOOEt} \rightarrow \text{this compound} + \text{EtOH}

Key parameters :

  • Solvent : Ethanol or methanol under reflux (60–80°C).

  • Catalyst : Acidic conditions (e.g., HCl) accelerate cyclization.

  • Yield : 70–85% after recrystallization from hexanes.

Workup and Purification

  • Neutralize the reaction mixture with sodium bicarbonate.

  • Extract with dichloromethane (3 × 50 mL).

  • Dry over anhydrous Na₂SO₄ and concentrate.

  • Recrystallize from hexanes to isolate the product as white crystals.

Method 2: Post-Cyclization Bromination of 2-Phenylpyrazolidin-3-one

Bromination Protocol

Brominating the pre-formed 2-phenylpyrazolidin-3-one ensures regioselectivity at the para position. The process mirrors methods for 2-methyl-2-phenylpropanoic acid bromination:

  • Substrate : 2-Phenylpyrazolidin-3-one (1 equiv).

  • Brominating agent : Bromine (1.2 equiv) in aqueous NaHCO₃ (pH 7).

  • Conditions : Stir at 25–35°C until substrate consumption (GC monitoring).

Selectivity : Para-bromination dominates (>99%) due to steric and electronic effects.

Isolation and Yield

  • Acidify the mixture to pH 1–2 with HCl.

  • Extract with dichloromethane and concentrate.

  • Suspend in hexanes to yield this compound (81% yield, 98.5% purity).

Method 3: Brominated α,β-Unsaturated Esters in Cyclization

Synthesis of 4-Bromocinnamic Acid Esters

Ethyl 4-bromocinnamate is prepared via bromination of cinnamic acid followed by esterification:

  • Brominate cinnamic acid using Br₂/NaHCO₃ (pH 7) to yield 4-bromocinnamic acid.

  • Esterify with ethanol/H₂SO₄ to form ethyl 4-bromocinnamate.

Cyclocondensation with Phenylhydrazine

React phenylhydrazine with ethyl 4-bromocinnamate under reflux in ethanol. This one-step method avoids post-bromination but requires access to brominated esters.

Yield : 65–75% after recrystallization.

Comparative Analysis of Methods

Parameter Method 1 Method 2 Method 3
Starting Material CostHighModerateModerate
Reaction Steps122
Overall Yield70–85%80–81%65–75%
Purity>98%>98.5%95–97%
RegioselectivityN/A>99% paraN/A

Advantages :

  • Method 1 : Straightforward but requires expensive 4-bromophenylhydrazine.

  • Method 2 : High selectivity and yield, suitable for scale-up.

  • Method 3 : Avoids handling Br₂ but involves ester synthesis.

Optimization Strategies and Challenges

Enhancing Para-Selectivity in Bromination

  • pH Control : Neutral conditions (pH 7) minimize ortho-bromination.

  • Solvent Choice : Aqueous systems improve bromine dispersion and reduce side reactions.

Purification Challenges

  • Isomer Separation : 3-bromo byproducts (≤1.25%) require chromatographic removal.

  • Recrystallization Solvents : Hexanes or heptanes yield high-purity crystals.

Scalability and Industrial Applications

The patent-scale synthesis (Method 2) demonstrates feasibility for kilogram-scale production:

  • React 275 kg of 2-phenylpyrazolidin-3-one with 330 kg Br₂ in 6,875 L water.

  • Extract with toluene and isolate via distillation (79% yield, 99.2% purity) .

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)pyrazolidin-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products.

    Reduction: Reduction reactions can modify the bromine atom or the pyrazolidinone ring.

    Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen bromide, hydrogen peroxide, and various organic solvents such as chloroform, acetone, and methanol. The conditions for these reactions are typically mild, making the processes efficient and environmentally friendly .

Major Products Formed

The major products formed from these reactions include 4-bromopyrazol-3-ol and other functionalized pyrazoles .

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Research indicates that 2-(4-bromophenyl)pyrazolidin-3-one exhibits significant antimicrobial activity against various pathogens. Studies have shown its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans, suggesting its potential use as an antibacterial and antifungal agent .

Antioxidant Activity
The compound has also been investigated for its antioxidant properties. Preliminary studies suggest that it may scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in developing therapeutic agents for conditions linked to oxidative damage .

Anti-inflammatory Effects
There is emerging evidence that this compound may act as an anti-inflammatory agent. In vitro studies have indicated that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Anticancer Potential
Recent investigations have explored the anticancer properties of this compound. It has shown activity against certain cancer cell lines, suggesting mechanisms that could lead to apoptosis or cell cycle arrest. Further research is required to elucidate these mechanisms and determine its efficacy in vivo .

Applications in Drug Development

Given its diverse biological activities, this compound is being studied for potential applications in drug development:

  • Pharmaceuticals : The compound's ability to inhibit specific enzymes makes it a target for developing new medications for various diseases, including cancer and infections.
  • Agricultural Chemicals : Its antimicrobial properties suggest potential applications as agricultural fungicides or bactericides, helping to control plant pathogens .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against a panel of bacterial and fungal strains. The results demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as a therapeutic agent in treating infections caused by resistant strains.

Case Study 2: Antioxidant Mechanisms

In another study focused on oxidative stress models, this compound was shown to reduce reactive oxygen species (ROS) levels significantly. This effect correlated with increased cell viability under oxidative stress conditions, suggesting its utility in developing protective therapies against oxidative damage .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Staphylococcus aureus and Candida albicans
AntioxidantReduces ROS levels; enhances cell viability
Anti-inflammatoryInhibits pro-inflammatory cytokines
AnticancerInduces apoptosis in specific cancer cell lines

Mechanism of Action

The mechanism by which 2-(4-bromophenyl)pyrazolidin-3-one exerts its effects involves its interaction with various molecular targets and pathways. The compound’s structure allows it to participate in multiple chemical reactions, leading to the formation of different products that can interact with biological systems . The exact molecular targets and pathways involved are still under investigation, but the compound’s unique properties make it a promising candidate for further research .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(4-bromophenyl)pyrazolidin-3-one with key analogues:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Properties References
This compound 4-Bromophenyl 241.09 Not reported Antibacterial potential
1,2-Bis(4-bromophenyl)pyrazolidin-3-one Two 4-bromophenyl groups 394.80 114–116 Higher lipophilicity, antibacterial
1,2-Bis(4-fluorophenyl)pyrazolidin-3-one Two 4-fluorophenyl groups 244.24 Not reported Enhanced solubility
1-(4-Isopropylphenyl)-5-(4-methoxyphenyl)pyrazolidin-3-one 4-Isopropylphenyl, 4-methoxyphenyl 338.41 Not reported Anti-inflammatory, CCK antagonist
4-Bromo-2-(4'-chlorophenyl)-1,5-dimethylpyrazol-3-one Bromo, chlorophenyl, methyl groups 301.50 Not reported Anticancer/antiviral (inferred)

Key Observations:

  • Electronic Effects: Bromine’s strong electron-withdrawing nature increases the electrophilicity of the pyrazolidinone ring compared to fluorine or methoxy groups, which may alter reactivity in nucleophilic environments .
  • Thermal Stability : Melting points correlate with molecular symmetry and intermolecular forces. The bis-bromophenyl analogue (114–116°C) demonstrates higher stability than simpler derivatives .

Hydrogen Bonding and Crystallography

  • The pyrazolidinone NH group acts as a hydrogen bond donor, while the ketone oxygen serves as an acceptor. Bromine’s electronegativity may polarize the phenyl ring, indirectly influencing crystal packing .
  • In contrast, pyrazolone derivatives (e.g., Example 5.17, ) exhibit fewer hydrogen-bonding sites due to ring unsaturation, leading to distinct solid-state architectures .

Biological Activity

2-(4-bromophenyl)pyrazolidin-3-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

This compound belongs to the pyrazolidine class of compounds, which are characterized by a five-membered ring containing two nitrogen atoms. The synthesis typically involves the reaction of 4-bromobenzaldehyde with hydrazine derivatives and 1,3-dicarbonyl compounds, yielding the desired pyrazolidinone structure.

Biological Activities

The biological activities of this compound and related pyrazolidines have been extensively studied. Key activities include:

  • Antimicrobial Activity : Research indicates that compounds in this class exhibit significant antibacterial and antifungal properties. For instance, pyrazolidines have shown effectiveness against various bacterial strains and fungi, suggesting potential for therapeutic applications in infectious diseases .
  • Anti-inflammatory Properties : Studies have demonstrated that these compounds can inhibit pro-inflammatory pathways. Specifically, they block calcium signaling pathways associated with inflammation, which is crucial in conditions like arthritis and other inflammatory diseases .
  • Anticancer Activity : Pyrazolidinones, including this compound, have been evaluated for their antiproliferative effects on cancer cell lines. Notably, some derivatives have shown promising results against breast and prostate cancer cells, indicating their potential as anticancer agents .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Calcium Channel Modulation : The compound has been noted for its ability to inhibit store-operated calcium channels, thereby reducing intracellular calcium levels that contribute to inflammation .
  • Enzyme Inhibition : It has been reported that pyrazolidines can act as inhibitors for various enzymes involved in inflammatory processes and cancer progression, such as phosphodiesterase (PDE) enzymes .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against bacterial and fungal strains ,
Anti-inflammatoryInhibits calcium signaling pathways ,
AnticancerAntiproliferative effects on cancer cell lines , ,
Enzyme InhibitionInhibits PDE enzymes ,

Case Studies

  • Antimicrobial Study : A study evaluated the antimicrobial effects of various pyrazolidine derivatives, including this compound. Results indicated substantial inhibition against Staphylococcus aureus and Candida albicans, highlighting its potential as a therapeutic agent in treating infections .
  • Anti-inflammatory Research : A recent study focused on the anti-inflammatory effects of pyrazolidines in a murine model of arthritis. The administration of this compound resulted in reduced swelling and pain scores compared to control groups, supporting its use in inflammatory conditions .
  • Cancer Cell Line Evaluation : In vitro tests on breast cancer cell lines demonstrated that this compound significantly inhibited cell proliferation at micromolar concentrations. This suggests a promising avenue for further development as an anticancer drug .

Q & A

Q. What synthetic methodologies are effective for preparing 2-(4-bromophenyl)pyrazolidin-3-one, and how can reaction conditions be optimized?

Answer: A common approach involves cyclization reactions of hydrazine derivatives with α,β-unsaturated ketones or esters. For example, Ullmann coupling (used for similar bromophenyl heterocycles) can introduce the 4-bromophenyl moiety via palladium-catalyzed cross-coupling . Optimization includes screening catalysts (e.g., Pd(PPh₃)₄), bases (K₂CO₃), and solvents (DMF or toluene) at 80–120°C. Reaction progress should be monitored via TLC or HPLC. Post-synthesis, purification by column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is recommended.

Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure of this compound?

Answer:

  • ¹H/¹³C NMR : Identify the pyrazolidinone ring protons (δ 3.5–4.5 ppm for N–CH₂ groups) and aromatic protons (δ 7.2–7.8 ppm for the bromophenyl group). The carbonyl (C=O) resonates at ~170 ppm in ¹³C NMR .
  • IR : A strong absorption band near 1680–1700 cm⁻¹ confirms the C=O stretch.
  • MS : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]⁺ at m/z 267.0 for C₉H₈BrN₂O). Compare fragmentation patterns with analogous compounds .

Q. What solvent systems and chromatographic conditions are optimal for purifying this compound?

Answer: Use a silica gel column with a gradient elution of hexane/ethyl acetate (70:30 to 50:50). For polar impurities, add 1–5% methanol. Reverse-phase HPLC (C18 column, acetonitrile/water 60:40) can further resolve closely related byproducts. Monitor purity via melting point analysis (expected range: 175–177°C, similar to structurally related thiazolidines) .

Advanced Research Questions

Q. How can hydrogen bonding and supramolecular interactions in this compound crystals be analyzed using graph set theory?

Answer: Employ Etter’s graph set analysis to classify hydrogen-bonding motifs (e.g., N–H···O or C–H···Br interactions). Single-crystal X-ray diffraction data refined via SHELXL can identify donor-acceptor distances and angles. For example, the pyrazolidinone N–H may form chains (C(4) motifs) or rings (R₂²(8)), influencing crystal packing and stability .

Q. How can SHELX programs resolve data contradictions during crystallographic refinement of this compound?

Answer: SHELXL’s robust refinement algorithms handle challenges like twinning or disorder. For high-resolution data, use the TWIN and BASF commands to model twinning. For electron density ambiguities (e.g., bromine positional disorder), apply PART or ISOR constraints. Validate the model with R-factor convergence (<5%) and a clean difference Fourier map .

Q. What computational methods predict the electronic properties of this compound for materials science applications?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can optimize geometry and compute HOMO-LUMO gaps. Time-Dependent DFT (TD-DFT) models UV-Vis absorption spectra, comparing results with experimental data from diffuse reflectance spectroscopy. Such analysis is critical for applications in OLEDs or photovoltaics, as seen in related bromophenyl benzimidazoles .

Q. How do substituent effects (e.g., bromine) influence the reactivity of this compound in cross-coupling reactions?

Answer: The bromine atom enables Suzuki-Miyaura or Buchwald-Hartwig couplings. Reactivity depends on electronic effects: the electron-withdrawing bromine enhances oxidative addition with Pd(0) catalysts. Screen ligands (XPhos, SPhos) and bases (Cs₂CO₃) in toluene/water at 100°C. Monitor regioselectivity via LC-MS to avoid debromination side reactions .

Q. How can environmental surface interactions of this compound be studied at the molecular level?

Answer: Use microspectroscopic imaging (AFM, ToF-SIMS) to analyze adsorption on indoor or environmental surfaces (e.g., silica, cellulose). Probe reactivity with ozone or NOx using flow reactors and GC-MS detection. Such studies inform degradation pathways and environmental persistence .

Methodological Notes

  • Synthesis : Prioritize inert-atmosphere techniques (Schlenk line) for air-sensitive intermediates.
  • Crystallography : Collect high-resolution data (≤0.8 Å) for accurate disorder modeling .
  • Safety : Brominated compounds may require handling in fume hoods due to potential toxicity (H315, H319) .

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